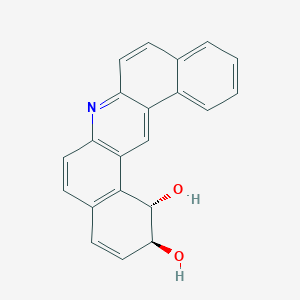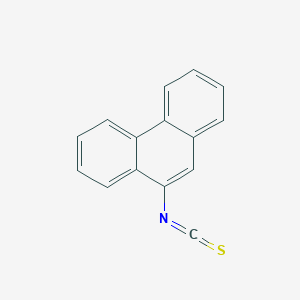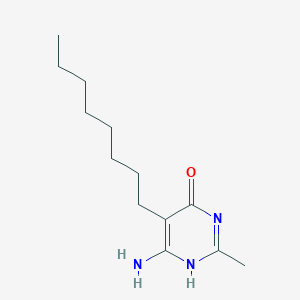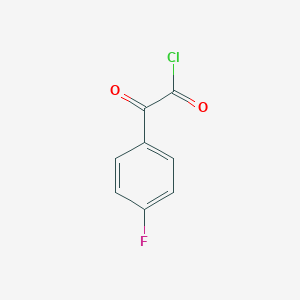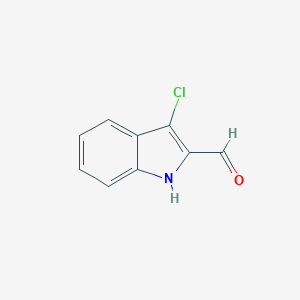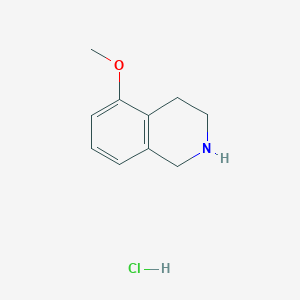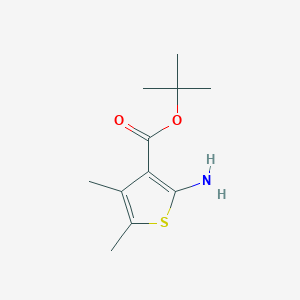![molecular formula C10H7NO B035315 Cyclohepta[b]pyrrole-5-carbaldehyde CAS No. 105852-70-8](/img/structure/B35315.png)
Cyclohepta[b]pyrrole-5-carbaldehyde
Vue d'ensemble
Description
Cyclohepta[b]pyrrole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is a heterocyclic compound that contains a seven-membered ring and an aldehyde group.
Mécanisme D'action
The mechanism of action of cyclohepta[b]pyrrole-5-carbaldehyde is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth. It may also interact with DNA and induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Cyclohepta[b]pyrrole-5-carbaldehyde has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, while in vivo studies have shown that it can reduce tumor growth in animal models. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cyclohepta[b]pyrrole-5-carbaldehyde in lab experiments is its versatility as a starting material for the synthesis of complex organic molecules. It is also relatively easy to synthesize using a variety of methods. However, one limitation is its potential toxicity, which may require special handling and safety precautions in the lab.
Orientations Futures
There are many potential future directions for the study of cyclohepta[b]pyrrole-5-carbaldehyde. One direction is the development of new synthetic methods for its preparation, which may lead to the discovery of novel derivatives with enhanced biological activity. Another direction is the investigation of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
Cyclohepta[b]pyrrole-5-carbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, it has been used as a versatile starting material for the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
105852-70-8 |
|---|---|
Nom du produit |
Cyclohepta[b]pyrrole-5-carbaldehyde |
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
cyclohepta[b]pyrrole-5-carbaldehyde |
InChI |
InChI=1S/C10H7NO/c12-7-8-2-1-3-10-9(6-8)4-5-11-10/h1-7H |
Clé InChI |
WFJUDVPBGIJMOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=CC=NC2=C1)C=O |
SMILES canonique |
C1=CC(=CC2=CC=NC2=C1)C=O |
Synonymes |
Cyclohepta[b]pyrrole-5-carboxaldehyde (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


